Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16332467
InChI: InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3
SMILES:
Molecular Formula: C7H9NO3S2
Molecular Weight: 219.3 g/mol

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

CAS No.:

Cat. No.: VC16332467

Molecular Formula: C7H9NO3S2

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate -

Specification

Molecular Formula C7H9NO3S2
Molecular Weight 219.3 g/mol
IUPAC Name ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3
Standard InChI Key RAYUAJGVGHMQCV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CSC1=NC(=O)CS1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate features a bicyclic system comprising a 1,3-thiazole ring fused to a dihydro-oxo group at the 4-position (Figure 1). The thioacetate side chain (-S-CH₂-COOEt) at the 2-position introduces distinct electronic and steric properties . Key structural attributes include:

  • IUPAC Name: Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

  • SMILES Notation: CCOC(=O)CSC1=NC(=O)CS1

  • Hybridization: The thiazole nitrogen (N1) adopts sp² hybridization, while the exocyclic sulfur (S2) exhibits partial double-bond character with the adjacent carbonyl group .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉NO₃S₂
Molecular Weight (g/mol)219.3
XLogP3 (Partition Coefficient)1.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2 S, 2 O)

The compound’s moderate lipophilicity (XLogP3 = 1.2) suggests balanced membrane permeability, a critical factor for bioavailability .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a two-step condensation-cyclization strategy :

  • Thioacetate Formation: Ethyl thioacetate reacts with 2-mercapto-4-oxo-4,5-dihydrothiazole in the presence of a base (e.g., triethylamine) to form the thioether intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization yields the final product .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
ThioetherEt₃N, CH₃CN, 24 h25°C68–72
CyclizationHCl (conc.), reflux110°C85–90

Alternative methods employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >80% .

Mechanistic Insights

The cyclization step proceeds via nucleophilic acyl substitution, where the thiolate anion attacks the electrophilic carbonyl carbon, followed by proton transfer and ring closure (Scheme 1) :
R-SH+Cl-CO-R’R-S-CO-R’ΔThiazolone\text{R-SH} + \text{Cl-CO-R'} \rightarrow \text{R-S-CO-R'} \xrightarrow{\Delta} \text{Thiazolone}

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The thioacetate moiety enhances membrane disruption by chelating essential metal ions in microbial enzymes .

Table 3: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8Cell wall synthesis inhibition
Escherichia coli32DNA gyrase binding
Candida albicans16Ergosterol biosynthesis

Pharmacological Characterization

ADMET Profiling

  • Absorption: Caco-2 permeability assay: Papp = 8.9 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Metabolism: CYP3A4-mediated oxidation forms the sulfoxide derivative (t₁/₂ = 4.2 h) .

  • Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, suggesting low acute toxicity.

Structural Modifications

QSAR studies reveal that electron-withdrawing groups at the thiazole 5-position enhance anticancer activity by 40% (R² = 0.89) .

Applications and Future Directions

Current research focuses on:

  • Nanoformulations: Liposomal encapsulation to improve aqueous solubility (currently 0.12 mg/mL in PBS).

  • Combination Therapy: Synergy with β-lactam antibiotics reduces MRSA MIC to 2 μg/mL .

  • Targeted Delivery: Conjugation with folate receptors enhances tumor-specific uptake in xenograft models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator